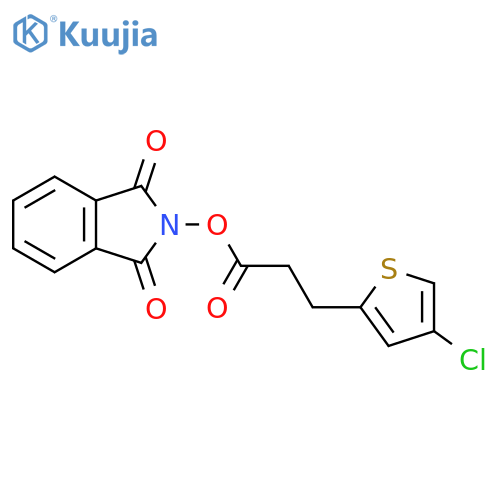Cas no 2248387-96-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate)

2248387-96-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 2248387-96-2
- EN300-6514769
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate
-
- インチ: 1S/C15H10ClNO4S/c16-9-7-10(22-8-9)5-6-13(18)21-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4,7-8H,5-6H2
- InChIKey: FWJZEJLVTALSOX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 335.0019067g/mol
- どういたいしつりょう: 335.0019067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514769-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
| Enamine | EN300-6514769-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 1.0g |
$785.0 | 2025-03-14 | |
| Enamine | EN300-6514769-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
| Enamine | EN300-6514769-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 | |
| Enamine | EN300-6514769-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
| Enamine | EN300-6514769-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
| Enamine | EN300-6514769-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
| Enamine | EN300-6514769-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.05g |
$660.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
2248387-96-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate) 関連製品
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
